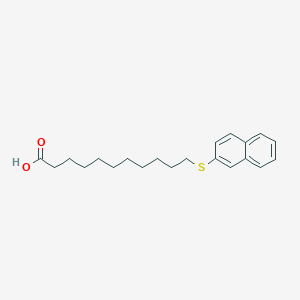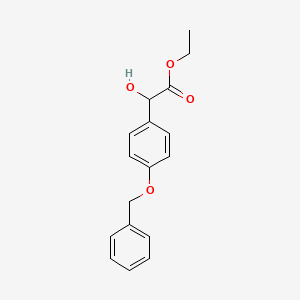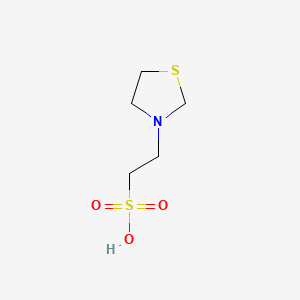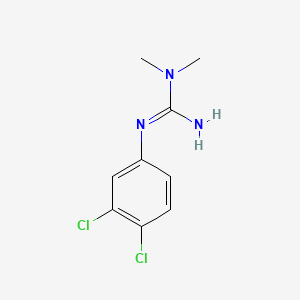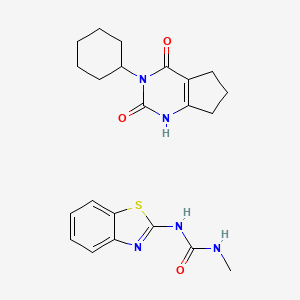
Merpelan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Merpelan is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Merpelan typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic halides with metal catalysts under controlled temperature and pressure conditions. The choice of solvents and catalysts plays a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may involve multiple stages, including purification and crystallization, to obtain this compound in its purest form .
Analyse Chemischer Reaktionen
Types of Reactions: Merpelan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .
Wissenschaftliche Forschungsanwendungen
Merpelan has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties. Industrially, it is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of Merpelan involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Merpelan is often compared with other similar compounds to highlight its unique properties. Similar compounds include Melphalan and Meropenem, which share some structural similarities but differ in their specific applications and mechanisms of action. Melphalan, for example, is primarily used as a chemotherapy agent, while Meropenem is a broad-spectrum antibiotic .
Eigenschaften
CAS-Nummer |
12738-05-5 |
|---|---|
Molekularformel |
C22H27N5O3S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-3-methylurea;3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O2.C9H9N3OS/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9;1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h9H,1-8H2,(H,14,17);2-5H,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
UHUVFQIHZSXHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


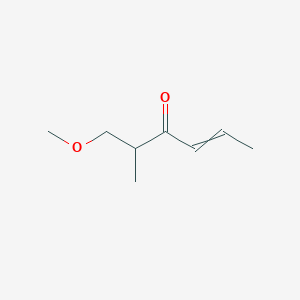
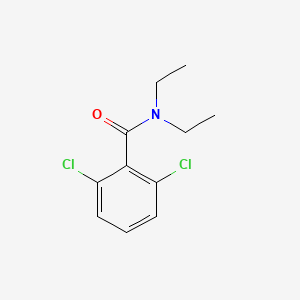
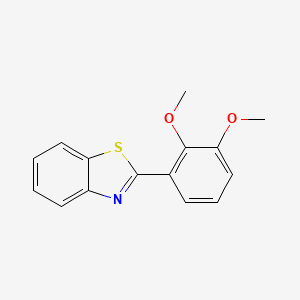

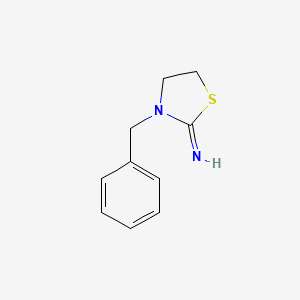

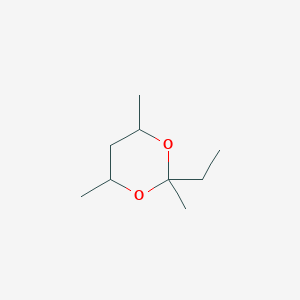
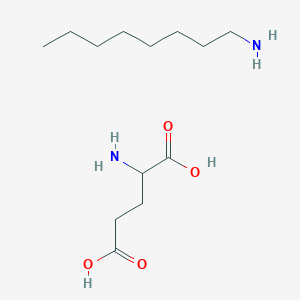
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
